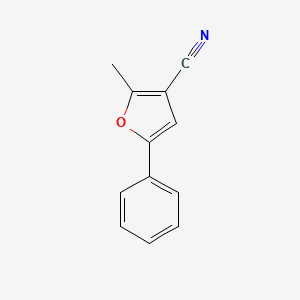

2-METHYL-5-PHENYL-3-FURONITRILE

Description

Historical and Contemporary Significance of Furan-Nitrile Architectures in Organic Synthesis and Medicinal Chemistry

The fusion of a furan (B31954) ring and a nitrile group creates a unique chemical scaffold with a rich history and a vibrant present in the fields of organic synthesis and medicinal chemistry. Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif found in numerous natural products and biologically active compounds. researchgate.netmdpi.com The incorporation of a nitrile (-C≡N) group, a versatile functional group, further enhances the synthetic utility and biological potential of the furan core.

Historically, furan derivatives have been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. google.com The nitrile functionality is a key pharmacophore in many approved drugs and serves as a valuable synthetic intermediate, capable of being transformed into a variety of other functional groups such as amines, carboxylic acids, and tetrazoles. mdpi.com

In contemporary research, the synergy between the furan ring and the nitrile group is being increasingly exploited. The electron-withdrawing nature of the nitrile group can influence the reactivity of the furan ring, enabling a range of chemical transformations. nih.gov This has led to the development of novel synthetic methods for the construction of complex molecular architectures. From a medicinal chemistry perspective, furan-nitrile derivatives are being investigated for a wide array of therapeutic applications, driven by their ability to interact with various biological targets. mdpi.com

The Unique Positioning of 2-Methyl-5-phenyl-3-furonitrile within Aryl-Furanoid Compounds

This compound belongs to the broader class of aryl-furanoid compounds, which are characterized by the presence of both an aryl (in this case, phenyl) and a furanoid moiety. This specific substitution pattern—a methyl group at the 2-position, a phenyl group at the 5-position, and a nitrile group at the 3-position—confers a distinct set of properties and potential applications upon the molecule.

The phenyl group at the 5-position significantly influences the electronic and steric properties of the furan ring, often enhancing its metabolic stability and modulating its interaction with biological macromolecules. The methyl group at the 2-position can also impact the molecule's reactivity and binding affinity. The placement of the nitrile group at the 3-position is particularly noteworthy, as it is a less common substitution pattern compared to 2-furonitrile (B73164) derivatives. This unique arrangement can lead to novel biological activities and provides a unique handle for further chemical derivatization.

The combination of these substituents on the furan core makes this compound a valuable scaffold for library synthesis in drug discovery programs. The ability to modify the phenyl ring, the methyl group, and the nitrile functionality allows for the systematic exploration of the structure-activity relationships of this chemical class.

Scholarly Objectives and Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, the broader context of related compounds suggests several logical research trajectories.

A primary objective would be the development of efficient and scalable synthetic routes to this compound and its analogs. General methods for the synthesis of polysubstituted furans, such as those involving copper-catalyzed reactions of oxime esters and β-ketonitriles, could be adapted for this purpose. nih.gov The corresponding carboxylic acid, 2-Methyl-5-phenyl-3-furoic acid, is commercially available and could serve as a key intermediate for the synthesis of the nitrile through dehydration of the corresponding amide.

Another significant research trajectory lies in the comprehensive evaluation of its biological activity. Drawing parallels from structurally similar compounds, it would be pertinent to screen this compound for a range of pharmacological activities, including but not limited to:

Antimicrobial activity: Given that many furan derivatives exhibit antibacterial and antifungal properties. google.com

Anticancer activity: The aryl-furanoid scaffold is present in a number of compounds with cytotoxic effects against cancer cell lines.

Enzyme inhibition: The nitrile group can act as a hydrogen bond acceptor or a covalent warhead, making it a candidate for inhibiting various enzymes.

Furthermore, a detailed investigation of the compound's physicochemical properties and metabolic stability would be crucial for its development as a potential drug candidate. Spectroscopic characterization, including NMR, IR, and mass spectrometry, would be essential to confirm its structure and purity.

Below is a table summarizing the key properties of this compound and a closely related precursor.

| Property | This compound | 2-Methyl-5-phenyl-3-furoic acid |

| Molecular Formula | C₁₂H₉NO | C₁₂H₁₀O₃ |

| Molecular Weight | 183.21 g/mol | 202.21 g/mol |

| CAS Number | 382167-57-9 | 108124-17-0 |

| Appearance | Not specified in available literature | Pale yellow crystals or powder |

| Melting Point | Not specified in available literature | 180.0-186.0 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQFNQXAGPIWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409330 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382167-57-9 | |

| Record name | 2-methyl-5-phenylfuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5 Phenyl 3 Furonitriles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei.

One-Dimensional (¹H and ¹³C) NMR Spectral Assignments

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbon atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the furan (B31954) ring proton, and the protons of the phenyl group. The chemical shifts (δ) would be indicative of their electronic environments, and spin-spin coupling would reveal connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the furan and phenyl rings, and the nitrile carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-5-phenyl-3-furonitrile

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (C-CH₃) | Data not available | Data not available |

| Furan (C4-H) | Data not available | Data not available |

| Phenyl (ortho-H) | Data not available | Data not available |

| Phenyl (meta-H) | Data not available | Data not available |

| Phenyl (para-H) | Data not available | Data not available |

| Furan (C2) | Data not available | |

| Furan (C3) | Data not available | |

| Furan (C4) | Data not available | |

| Furan (C5) | Data not available | |

| Nitrile (CN) | Data not available | |

| Phenyl (C1') | Data not available | |

| Phenyl (C2'/C6') | Data not available | |

| Phenyl (C3'/C5') | Data not available | |

| Phenyl (C4') | Data not available |

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry

2D NMR experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the methyl and phenyl substituents to the furan ring and identifying the position of the nitrile group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on through-space proximity of protons, helping to confirm the relative orientation of the substituents.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, providing further structural confirmation. The high-resolution mass spectrum would yield the exact molecular formula. Typical fragmentation pathways for aromatic and furan-containing compounds involve cleavages of the substituent groups and fragmentation of the heterocyclic ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations and provides a fingerprint of the functional groups present in the molecule.

Assignment of Characteristic Stretching and Bending Modes

The IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of the functional groups.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | Data not available |

| Phenyl (C=C) | Stretching | Data not available |

| Furan (C=C) | Stretching | Data not available |

| Furan (C-O-C) | Stretching | Data not available |

| Methyl (C-H) | Stretching | Data not available |

| Aromatic (C-H) | Stretching | Data not available |

| Aromatic (C-H) | Out-of-plane Bending | Data not available |

Conformational Analysis via Vibrational Signatures

Detailed analysis of the vibrational spectra, potentially aided by computational modeling, could offer insights into the conformational preferences of the molecule, particularly concerning the rotation of the phenyl group relative to the furan ring.

Microwave and Rotational Spectroscopy for Gas-Phase Structural Parameters

While specific experimental data for this compound is not available in the current literature, the principles of these techniques can be understood from studies on related furan and nitrile compounds. For instance, high-resolution rotational spectroscopy has been used to determine the semi-experimental equilibrium structure of isomers like 2-furonitrile (B73164) and 3-furonitrile. unibo.it

Determination of Rotational Constants and Inertial Tensors

The determination of rotational constants (A, B, and C) is a primary outcome of rotational spectroscopy. These constants are derived from the frequencies of the observed rotational transitions. The moments of inertia (I_a, I_b, and I_c) are calculated from these constants and provide the basis for structural determination.

For a molecule like this compound, which is an asymmetric top, all three moments of inertia would be unique. The analysis would involve fitting the observed spectral lines to a Hamiltonian that includes terms for the rotational energies. In studies of related molecules like phenylpropiolonitrile, thousands of rotational lines are often measured and fit to derive highly accurate rotational and centrifugal distortion constants. nsf.govarxiv.org

Table 1: Hypothetical Rotational Constants for this compound (Illustrative)

| Parameter | Unit | Hypothetical Value |

|---|---|---|

| A | MHz | 1500 |

| B | MHz | 800 |

| C | MHz | 550 |

Note: This table is for illustrative purposes only, as experimental data is not available.

Analysis of Nuclear Quadrupole Coupling and Hyperfine Interactions

The nitrogen atom in the nitrile group of this compound possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction, known as nuclear quadrupole coupling, causes a splitting of the rotational energy levels, leading to a hyperfine structure in the rotational spectrum.

The analysis of this hyperfine structure provides valuable information about the electronic environment around the nitrogen nucleus. The nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc) are determined from these splittings. For example, in the study of 2-furonitrile and 3-furonitrile, the hyperfine structure due to the nitrogen atom was resolved, and the analysis was supported by computed nuclear quadrupole coupling constants. unibo.it Similarly, for phenylpropiolonitrile, accurate nuclear quadrupole hyperfine constants have been derived from its rotational spectrum. nsf.govarxiv.org

Table 2: Hypothetical Nitrogen Nuclear Quadrupole Coupling Constants for this compound (Illustrative)

| Parameter | Unit | Hypothetical Value |

|---|---|---|

| χ_aa | MHz | -4.0 |

| χ_bb | MHz | 2.0 |

| χ_cc | MHz | 2.0 |

Note: This table is for illustrative purposes only, as experimental data is not available.

Investigation of Molecular Conformations and Isomers

Many molecules can exist in different spatial arrangements known as conformations or as different structural isomers. Microwave spectroscopy is an excellent tool for identifying and characterizing these different forms in the gas phase, as each conformer or isomer has a unique rotational spectrum.

For this compound, potential for different conformations could arise from the rotation of the phenyl group relative to the furan ring. By comparing the experimentally determined rotational constants with those predicted by quantum chemical calculations for different possible structures, the specific conformation(s) present in the gas phase can be identified. Studies on molecules with similar internal rotational freedom, such as 1-phenyl-2-propanone, have successfully used this combination of experimental spectroscopy and theoretical modeling to identify the lowest energy conformation. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of the atoms.

An X-ray crystallographic study of this compound would provide accurate bond lengths, bond angles, and torsion angles for the molecule in its crystalline form. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking that might be present. While no specific crystallographic data for this compound is currently published, data for related compounds like 2-furonitrile is available and provides insight into the crystal structure of similar molecules. nih.gov

Table 3: Hypothetical Crystal Data for this compound (Illustrative)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.0 |

| Volume (ų) | 920 |

| Z | 4 |

Note: This table is for illustrative purposes only, as experimental data is not available.

Reactivity and Chemical Transformations of 2 Methyl 5 Phenyl 3 Furonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group that participates in a variety of addition reactions across its carbon-nitrogen triple bond.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield either amides or carboxylic acids. The reaction involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile.

Under acidic conditions, the nitrile nitrogen is first protonated, enhancing the electrophilicity of the carbon atom for attack by a weak nucleophile like water. This leads to the formation of an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the amide, which can also be further hydrolyzed to a carboxylate salt. An acidic workup is then required to obtain the final carboxylic acid.

For 2-Methyl-5-phenyl-3-furonitrile, this reaction would yield 2-Methyl-5-phenyl-3-furamide as the intermediate and ultimately 2-Methyl-5-phenylfuran-3-carboxylic acid as the final product.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), H₂O, heat | 2-Methyl-5-phenylfuran-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH (aq), H₂O, heat | Sodium 2-methyl-5-phenylfuran-3-carboxylate |

Note: This table represents generalized conditions for nitrile hydrolysis. Specific experimental data for this compound is not extensively documented in the cited literature.

Nitriles can be reduced to primary amines using various reducing agents. This transformation is crucial for introducing an aminomethyl group. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com This method is widely used in industrial processes. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are highly effective for the laboratory-scale reduction of nitriles to primary amines.

The reduction of this compound would produce (2-Methyl-5-phenylfuran-3-yl)methanamine.

Table 2: General Methods for Nitrile Reduction

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | (2-Methyl-5-phenylfuran-3-yl)methanamine |

| Chemical Reduction | 1. LiAlH₄ in THF/ether 2. H₂O | (2-Methyl-5-phenylfuran-3-yl)methanamine |

Note: This table outlines general methodologies for nitrile reduction. Specific application to this compound may require optimization of conditions.

While the nitrile group can participate in cycloaddition reactions, the formation of the specified heterocycles from this compound is not always straightforward via direct cycloaddition.

Pyrimidines: The synthesis of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. The direct [2+3] cycloaddition of a nitrile to form a pyrimidine is not a standard synthetic route. However, related furo[2,3-d]pyrimidine (B11772683) systems are often synthesized from 2-amino-3-cyanofuran precursors, which already contain the necessary N-C-C fragment to build the pyrimidine ring through reaction with a one-carbon synthon like formamide. nih.govyoutube.com

Oxadiazoles and Triazoles: The [3+2] cycloaddition is a powerful method for synthesizing five-membered heterocycles. nih.gov The most common variant for producing 1,2,3-triazoles is the reaction between an azide (B81097) (as the 1,3-dipole) and an alkyne. youtube.comnih.gov A nitrile can be a component in forming a triazole ring, for example, through reaction with an azide under specific catalytic conditions, often leading to a tetrazole, which can then be used further. However, the direct [2+3] cycloaddition of an azide to a nitrile to form a triazole is less common. Similarly, 1,3,4-oxadiazoles are typically formed by the cyclization of diacylhydrazines or from nitrile precursors via intermediate steps, rather than direct cycloaddition.

Table 3: General Precursors for Heterocycle Synthesis via Cycloaddition

| Target Heterocycle | Typical Reactants for [3+2] Cycloaddition |

|---|---|

| 1,2,3-Triazole | Azide + Alkyne |

| 1,3,4-Oxadiazole | (Typically formed via cyclization, not cycloaddition) |

| Pyrimidine | (Typically formed via condensation, not cycloaddition) |

Note: This table highlights common synthetic pathways. The direct application of [2+3] cycloaddition to the nitrile of this compound to form these specific heterocycles is not well-documented.

Reactivity of the Furan (B31954) Heterocyclic Ring

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, its aromaticity is modest, and it can also undergo addition or ring-opening reactions under certain conditions.

Furan undergoes electrophilic aromatic substitution much more readily than benzene (B151609). chemicalbook.com The substitution typically occurs at the C2 or C5 positions, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). quora.com

In this compound, positions 2 and 5 are already occupied by a methyl group and a phenyl group, respectively. Therefore, any electrophilic substitution would have to occur at the only available position, C4. The outcome of such a reaction would be governed by the combined directing effects of the substituents:

-CH₃ (at C2): Activating and ortho-, para-directing (directs to C3).

-C₆H₅ (at C5): Deactivating (inductive effect) but ortho-, para-directing (directs to C4).

-CN (at C3): Strongly deactivating and meta-directing (directs to C5).

The furan ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of a strong electron-withdrawing group, such as the nitrile at the C3 position, can activate the ring towards nucleophilic attack. Nucleophiles could potentially attack the furan ring, leading to addition products or, under more forceful conditions, ring-opening. youtube.com For instance, reactions with strong nucleophiles might lead to the opening of the furan ring to form highly functionalized acyclic compounds. However, specific examples of such reactions for this compound are not prominent in the literature.

Diels-Alder and Related Pericyclic Reactions

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.commasterorganicchemistry.com However, the aromatic character of the furan ring means that the cycloaddition is often reversible. nih.gov The presence of both an electron-donating methyl group at the 2-position and a strong electron-withdrawing nitrile group at the 3-position significantly influences the furan's reactivity as a diene.

The Diels-Alder reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com Furans typically react with electron-deficient dienophiles. numberanalytics.com The reaction with this compound would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The initial cycloadducts can be unstable and may undergo subsequent reactions, such as rearrangement or retro-Diels-Alder reaction. nih.gov For instance, treatment of similar furan-maleimide adducts with acid can lead to a rearrangement and dehydration to form highly substituted phthalimide (B116566) derivatives. nih.gov

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is an important consideration. The electronic effects of the methyl and nitrile substituents on the furan ring will direct the orientation of the incoming dienophile.

Table 1: Potential Diels-Alder Reactions of this compound

| Dienophile | Expected Product Type | Reaction Conditions |

| Maleic anhydride | Exo-adduct favored thermodynamically | Elevated temperatures |

| N-Phenylmaleimide | Exo-adduct favored at higher temperatures, endo-adduct kinetically at RT | Varies (RT to reflux) nih.gov |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Initial cycloadduct, may aromatize | Typically requires heat |

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduadichemistry.com Besides cycloadditions, other pericyclic reactions like electrocyclic reactions and sigmatropic rearrangements are theoretically possible, though less common for simple furans compared to open-chain conjugated systems. msu.edulibretexts.org

Transformations Involving the Phenyl Moiety

The phenyl group of the compound can undergo transformations typical of substituted benzenes, primarily electrophilic aromatic substitution and organometallic reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.org The substituent already present on the ring dictates the rate and regioselectivity of the substitution. libretexts.org The 2-methyl-3-cyano-5-furyl group attached to the phenyl ring acts as the directing group. The furan ring is generally considered electron-donating, thus it is an activating group and an ortho-, para-director. pearson.com Therefore, electrophiles are expected to preferentially attack the ortho and para positions of the phenyl ring.

The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitrophenyl)-5-methyl-3-furonitrile and 2-(2-Nitrophenyl)-5-methyl-3-furonitrile |

| Halogenation | Br₂, FeBr₃ | 2-(4-Bromophenyl)-5-methyl-3-furonitrile and 2-(2-Bromophenyl)-5-methyl-3-furonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acylphenyl)-5-methyl-3-furonitrile and 2-(2-Acylphenyl)-5-methyl-3-furonitrile |

| Sulfonation | Fuming H₂SO₄ | 4-(5-Methyl-3-cyano-2-furyl)benzenesulfonic acid |

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org A DMG is a functional group that can coordinate to an organolithium reagent, typically n-butyllithium or s-butyllithium, thereby directing deprotonation of the adjacent ortho-proton. wikipedia.org

In this compound, both the oxygen atom of the furan ring and the nitrogen atom of the nitrile group could potentially act as DMGs. The heteroatom on the DMG acts as a Lewis base, coordinating with the Lewis acidic lithium atom of the organolithium reagent. wikipedia.org This coordination brings the strong base into proximity with the ortho-protons of the phenyl ring, facilitating their removal to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents specifically at the ortho position.

Chemo-, Regio-, and Stereoselective Transformations of the Compound

The presence of multiple reactive sites in this compound makes selective transformations a key aspect of its chemistry.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. For example, reduction of the nitrile group to an amine could potentially be achieved without reducing the furan or phenyl rings using specific reagents. Conversely, hydrogenation of the furan ring to a tetrahydrofuran (B95107) derivative could be performed under conditions that leave the nitrile and phenyl groups intact. numberanalytics.com

Regioselectivity : This is crucial in reactions like electrophilic substitution. As discussed, substitution on the phenyl ring is directed to the ortho and para positions. libretexts.org On the furan ring, the C4 position is the most likely site for electrophilic attack, as the C2 and C5 positions are already substituted. The directing effects of the methyl, phenyl, and nitrile groups would determine the precise reactivity. The synthesis of polysubstituted furans often relies on regioselective methods. scispace.comnih.gov

Stereoselectivity : This becomes important in reactions that create new stereocenters. For example, in the Diels-Alder reaction, the formation of exo and endo isomers is a key stereochemical consideration. nih.gov The facial selectivity of the approach of the dienophile to the furan diene would be influenced by the steric bulk of the substituents.

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur. For the reactions of this compound, several types of mechanisms and intermediates are relevant.

Electrophilic Aromatic Substitution : The mechanism proceeds through a positively charged intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction. The electron-donating furan ring helps to stabilize the positive charge in the sigma complex through resonance, thus activating the phenyl ring towards substitution.

Diels-Alder Reaction : This reaction is a concerted pericyclic process that proceeds through a single cyclic transition state. masterorganicchemistry.comadichemistry.com The stereochemical outcome (endo/exo selectivity) is often governed by secondary orbital interactions in the transition state.

Directed Ortho-Metalation : The mechanism involves the formation of a chelated intermediate between the organolithium reagent and the directing group, followed by deprotonation to form a thermodynamically stable ortho-lithiated species. wikipedia.org

Reaction Intermediates : The direct observation and characterization of reaction intermediates, such as carbocations, carbanions, or radical species, can be challenging due to their transient nature. nih.gov Spectroscopic techniques, such as NMR at low temperatures, and computational studies are often employed to gain insights into the structure and stability of these elusive species. nih.gov For instance, in the context of furan chemistry, endoperoxide intermediates are formed during photooxidative transformations. acs.org

Computational Chemistry and Theoretical Studies on 2 Methyl 5 Phenyl 3 Furonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a powerful lens through which the properties and behavior of molecules can be understood and predicted. For a molecule such as 2-methyl-5-phenyl-3-furonitrile, these methods can elucidate its electronic structure, molecular orbital interactions, and spectroscopic characteristics with a high degree of accuracy.

Electronic Structure Determination (e.g., DFT and Ab Initio Methods)

The electronic structure of this compound can be meticulously investigated using Density Functional Theory (DFT) and ab initio methods. nih.govresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust and computationally efficient method for studying furan (B31954) derivatives. globalresearchonline.net These calculations can determine the optimized molecular geometry, including bond lengths and angles, providing a static picture of the molecule in its ground state.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide benchmark-quality data, especially for thermochemical properties. acs.org For this compound, these calculations would reveal the distribution of electron density, the molecular electrostatic potential, and the influence of the methyl, phenyl, and nitrile substituents on the furan ring's electronic environment. The phenyl group is expected to be twisted relative to the furan ring to minimize steric hindrance, a feature that would be precisely quantified by these calculations.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311+G**) |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.43 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-O1 Bond Length (Å) | 1.36 |

| O1-C2 Bond Length (Å) | 1.37 |

| C3-C≡N Bond Length (Å) | 1.16 |

| C-C≡N Angle (°) | 178.5 |

| Phenyl-Furan Dihedral Angle (°) | 35.2 |

Note: The values in this table are illustrative and based on typical results for substituted furans. Actual values would require specific calculations for this molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is a critical component of understanding a molecule's chemical reactivity and electronic properties. ic.ac.ukmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are hypothetical and serve as an example based on related furan derivatives.

Prediction of Spectroscopic Parameters (NMR, IR, Rotational Constants)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structural verification. globalresearchonline.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. globalresearchonline.net For this compound, these calculations would predict the chemical shifts for the protons and carbons of the furan, phenyl, and methyl groups, providing a theoretical spectrum that can aid in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities in an infrared (IR) spectrum can be calculated by performing a frequency analysis on the optimized geometry. globalresearchonline.net This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic peaks for the C≡N stretch of the nitrile group, C-H stretches of the aromatic and methyl groups, and various ring vibrations of the furan and phenyl moieties would be predicted.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | 2235 |

| Aromatic C-H Stretch | 3100-3000 |

| Methyl C-H Stretch | 2980-2870 |

| C=C Ring Stretch (Furan) | 1580-1450 |

| C=C Ring Stretch (Phenyl) | 1600-1475 |

Note: These are representative frequencies and would be refined by specific calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of the phenyl group attached to the furan ring introduces a degree of conformational flexibility in this compound. The rotation around the C-C single bond connecting the two rings is a key conformational variable. A potential energy surface (PES) can be generated by systematically varying the dihedral angle between the furan and phenyl rings and calculating the energy at each point.

This analysis would likely reveal that the lowest energy conformation is one where the phenyl ring is twisted out of the plane of the furan ring to alleviate steric clashes between the ortho-protons of the phenyl group and the adjacent atoms on the furan ring. The PES would show the energy barriers for rotation, providing insight into the conformational dynamics of the molecule at different temperatures.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgpku.edu.cn By modeling the potential energy surface for a given reaction, intermediates and, crucially, transition states can be identified.

Energetics of Key Transformation Pathways

For this compound, several key transformation pathways could be investigated. For instance, the synthesis of the furan ring itself, often achieved through reactions like the Paal-Knorr synthesis, could be modeled to understand the reaction mechanism and the factors influencing the yield and regioselectivity. youtube.com

Furthermore, the reactivity of the substituted furan could be explored. For example, the energetics of electrophilic aromatic substitution on the furan or phenyl ring could be calculated to predict the most likely site of reaction. The nitrile group can also undergo various transformations, such as hydrolysis or reduction, and the energy barriers for these processes could be determined using transition state theory. These calculations provide activation energies (ΔG‡) and reaction enthalpies (ΔH), which are crucial for understanding reaction kinetics and thermodynamics.

Solvent Effects on Reaction Profiles

The chemical reactivity and conformational stability of this compound can be significantly influenced by the solvent environment. Computational chemistry provides powerful tools to elucidate these solvent effects on reaction profiles, offering insights into reaction kinetics and thermodynamics that are crucial for optimizing synthetic routes and understanding the compound's behavior in various media.

Theoretical studies investigating solvent effects typically employ implicit and explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvation models, on the other hand, involve including a discrete number of solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, a molecule with a polar nitrile group and aromatic rings, the choice of solvent can influence the energy barriers of reactions it may undergo, such as nucleophilic additions to the nitrile group or electrophilic substitutions on the phenyl or furan rings. For instance, a polar protic solvent could stabilize charged transition states through hydrogen bonding, thereby accelerating certain reaction pathways compared to a nonpolar aprotic solvent.

A hypothetical study on the hydrolysis of the nitrile group in this compound to the corresponding amide or carboxylic acid in different solvents (e.g., water, ethanol, and dimethyl sulfoxide (B87167) (DMSO)) could be performed. The reaction profile, including the energies of reactants, transition states, and products, would be calculated in each solvent.

Table 1: Hypothetical Relative Energy Barriers for the Hydrolysis of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Energy Barrier (kcal/mol) |

| Water | 78.4 | 20.5 |

| Ethanol | 24.6 | 25.2 |

| DMSO | 46.7 | 23.8 |

| Acetonitrile | 37.5 | 26.1 |

| Chloroform | 4.8 | 30.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results would likely show that polar protic solvents like water lower the energy barrier for hydrolysis due to their ability to stabilize the charged intermediates and transition states through strong hydrogen bonding interactions. In contrast, nonpolar solvents would likely exhibit higher energy barriers, disfavoring the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By solving the equations of motion numerically, the trajectory of the molecule can be simulated over a period of time, typically on the order of nanoseconds to microseconds.

A key aspect that can be investigated for this compound is the rotational dynamics of the phenyl group relative to the furan ring. The degree of torsional freedom and the preferred dihedral angles can be determined, which can be influenced by the solvent environment. For example, simulations in different solvents could reveal how solvent-solute interactions affect the conformational landscape of the molecule. nih.gov

MD simulations can also be used to study the aggregation behavior of this compound in solution. By simulating a system containing multiple molecules, it is possible to observe how they interact with each other and whether they tend to form clusters or aggregates. This information is important for understanding the compound's solubility and formulation properties.

Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) of Atomic Positions in this compound from a Molecular Dynamics Simulation

| Atom Group | Average RMSF (Å) |

| Furan Ring | 0.5 |

| Methyl Group | 1.2 |

| Phenyl Ring | 0.8 |

| Nitrile Group | 0.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Higher RMSF values for the methyl and phenyl groups would suggest greater flexibility in these parts of the molecule compared to the more rigid furan ring and nitrile group.

Theoretical Investigation of Non-Covalent Interactions and Intermolecular Forces

The non-covalent interactions involving this compound are critical in determining its physical properties, such as its melting point and boiling point, as well as its interactions with other molecules. Theoretical methods can be employed to investigate and quantify these weak interactions, which include van der Waals forces, π-π stacking, and C-H···π interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT) with dispersion corrections, are well-suited for studying non-covalent interactions. These methods can accurately calculate the interaction energies between molecules and provide insights into the nature of these interactions. For instance, the interaction between two molecules of this compound could be analyzed to determine the most stable dimeric configurations. These might involve π-π stacking between the phenyl and/or furan rings, or interactions involving the nitrile group. frontiersin.org

The analysis of the molecular electrostatic potential (MEP) surface can also reveal important information about non-covalent interactions. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are prone to electrostatic interactions. For this compound, the nitrogen atom of the nitrile group would be an electron-rich region, capable of acting as a hydrogen bond acceptor, while the aromatic protons would be electron-poor.

Table 3: Hypothetical Interaction Energies for Dimer Configurations of this compound

| Dimer Configuration | Predominant Interaction Type | Interaction Energy (kcal/mol) |

| Antiparallel Stacked | π-π stacking | -4.5 |

| T-shaped | C-H···π | -2.8 |

| Head-to-tail | Dipole-dipole | -3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations could indicate that the antiparallel stacked dimer is the most stable configuration, driven by favorable π-π stacking interactions between the aromatic rings.

In Silico Predictions of Molecular Interactions and Binding Affinities

In silico methods are instrumental in predicting how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. These predictions are a cornerstone of modern drug discovery and development, allowing for the screening of large compound libraries and the prioritization of candidates for further experimental testing. tau.ac.il

Molecular docking is a primary in silico technique used to predict the preferred binding mode and affinity of a ligand to a receptor. In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound molecule would be "docked" into the binding site of the protein, and various scoring functions would be used to estimate the binding affinity. These scoring functions take into account factors such as electrostatic interactions, van der Waals interactions, and the desolvation penalty upon binding.

The results of a docking study can provide a plausible binding pose and a predicted binding energy, often expressed in kcal/mol. nih.gov For example, if this compound were to be investigated as a potential inhibitor of a specific enzyme, docking studies could predict whether it fits into the active site and what key interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex.

Beyond simple docking, more advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to obtain more accurate predictions of binding affinities. These methods often incorporate insights from molecular dynamics simulations to account for the flexibility of both the ligand and the receptor. researchgate.net

Table 4: Hypothetical Docking Scores and Predicted Binding Affinities of this compound against Various Protein Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | 150 | Arg120, Tyr355, Val523 |

| Monoamine Oxidase B (MAO-B) | -7.9 | 450 | Tyr435, Ile199, Cys172 |

| p38 Mitogen-Activated Protein Kinase | -9.2 | 50 | Met109, Gly110, Lys53 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such in silico predictions are invaluable for generating hypotheses about the potential biological activity of this compound and guiding the design of new analogs with improved potency and selectivity.

Advanced Applications and Future Research Directions of 2 Methyl 5 Phenyl 3 Furonitrile

2-Methyl-5-phenyl-3-furonitrile as a Precursor in Advanced Organic Synthesis

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of complex heterocyclic structures and diverse chemical libraries. The nitrile group, in particular, serves as a key handle for a range of chemical transformations.

Construction of Complex Polycyclic Heterocycles

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery due to their presence in numerous biologically active natural products and synthetic drugs. While direct experimental evidence for the use of this compound in the synthesis of furo[2,3-b]pyrimidines and furo[2,3-b]pyridines is not extensively documented in publicly available research, the chemical reactivity of its nitrile group suggests a strong potential for such applications.

Furo[2,3-b]pyrimidines: The synthesis of the furo[2,3-b]pyrimidine scaffold can be envisioned through the reaction of the nitrile group of this compound with various dinucleophilic reagents. For instance, condensation with amidines or guanidine (B92328) could lead to the formation of the pyrimidine (B1678525) ring fused to the furan (B31954) core. This approach would offer a direct route to novel substituted furo[2,3-b]pyrimidines, which are known to exhibit a wide range of biological activities.

Furo[2,3-b]pyridines: Similarly, the construction of the furo[2,3-b]pyridine (B1315467) system could be achieved through cyclization reactions involving the nitrile functionality. nih.gov Methodologies such as the Friedländer annulation, which involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, could be adapted. In a hypothetical scenario, a derivative of this compound, after suitable functional group manipulation, could participate in such a reaction to yield the target fused pyridine (B92270) ring. The synthesis of furo[2,3-b]pyridines is of significant interest as this core is found in molecules with potential applications as kinase inhibitors. nih.gov

A general synthetic strategy for furo[2,3-b]pyridines often involves the cyclization of appropriately substituted pyridines. For example, a concise 4-step synthesis has been reported starting from 2,5-dichloronicotinic acid. nih.gov The potential of this compound lies in its ability to offer an alternative synthetic pathway, potentially leading to different substitution patterns on the final heterocyclic system.

Table 1: Potential Synthetic Routes to Fused Heterocycles from this compound

| Target Heterocycle | Potential Reagent/Reaction Type | Hypothetical Product |

| Furo[2,3-b]pyrimidine | Amidines, Guanidine | Substituted Furo[2,3-b]pyrimidines |

| Furo[2,3-b]pyridine | Friedländer Annulation (after modification) | Substituted Furo[2,3-b]pyridines |

Synthesis of Diversified Chemical Libraries

The creation of diversified chemical libraries is crucial for high-throughput screening and the discovery of new lead compounds in drug development. The reactivity of the nitrile group in this compound allows for its conversion into various other functional groups, such as amines, amides, carboxylic acids, and tetrazoles. Each of these transformations opens up a new branch of chemical space that can be explored.

For example, reduction of the nitrile can yield the corresponding aminomethyl derivative, which can then be used in a wide array of subsequent reactions, including amide bond formation, reductive amination, and the synthesis of ureas and thioureas. Hydrolysis of the nitrile group would provide the corresponding carboxylic acid, a key functional group for further derivatization. The [2+3] cycloaddition of the nitrile with azides can lead to the formation of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

The combination of these transformations with the existing phenyl and methyl groups on the furan ring allows for the generation of a large and diverse library of compounds from a single, readily accessible precursor.

Applications in Catalysis and Materials Science

The electronic properties and structural features of this compound also suggest its potential utility in the fields of catalysis and materials science, although these applications are currently less explored.

Exploration as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the nitrile group and the oxygen atom of the furan ring in this compound possess lone pairs of electrons that can coordinate to metal centers. This makes the compound a potential candidate as a ligand in both homogeneous and heterogeneous catalysis. The specific substitution pattern and the electronic nature of the furan ring, influenced by the methyl and phenyl substituents, could modulate the coordinating ability and the steric environment around a metal center, potentially leading to novel catalytic activities and selectivities.

While no specific studies on this compound as a ligand have been reported, the broader class of furan- and nitrile-containing compounds has been investigated in this context. Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic performance in various organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Role as a Co-catalyst or Promoter in Polymerization Reactions

Drawing parallels from the applications of the structurally related 2-furonitrile (B73164), this compound could potentially serve as a co-catalyst or promoter in certain polymerization reactions. For instance, 2-furonitrile has been demonstrated to be an effective dehydrating agent in the direct synthesis of dialkyl carbonates from carbon dioxide and alcohols over a cerium oxide catalyst. researchgate.netresearchgate.net In this process, the nitrile facilitates the removal of water, which is a critical step for achieving high yields of the desired carbonate.

It is plausible that this compound could perform a similar role. The presence of the methyl and phenyl groups might influence its solubility, boiling point, and interaction with the catalytic system, potentially offering advantages over the unsubstituted 2-furonitrile in specific applications. The use of CO2 as a C1 building block is a key area of green chemistry, and the development of efficient catalytic systems is of paramount importance. researchgate.net

Table 2: Comparison of 2-Furonitrile and Hypothetical Role of this compound in CO2 Polymerization

| Compound | Reported/Hypothetical Role | Potential Advantage of Substituted Furan |

| 2-Furonitrile | Dehydrant in dialkyl carbonate synthesis from CO2 and alcohols. researchgate.netresearchgate.net | - |

| This compound | Hypothetical role as a dehydrant or co-catalyst. | Potentially altered solubility, boiling point, and catalyst interaction. |

Incorporation into Advanced Materials

The development of advanced materials with tailored properties is a rapidly growing field of research. The incorporation of heterocyclic motifs into polymers can impart unique electronic, optical, and thermal properties. While the direct incorporation of this compound into materials like conducting polymers or smart materials has not been documented, its structure suggests several possibilities for future exploration.

Conducting Polymers: The furan ring is a known component of conducting polymers. It is conceivable that this compound could be chemically modified to introduce polymerizable functional groups, such as vinyl or ethynyl (B1212043) groups. The resulting monomer could then be polymerized to yield a novel furan-containing polymer. The phenyl and nitrile substituents would be expected to influence the electronic properties, solubility, and processability of the final material.

Smart Materials: Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. The nitrile group of this compound could be hydrolyzed to a carboxylic acid, which could then be used to create pH-responsive polymers. Alternatively, the furan ring itself can undergo reversible Diels-Alder reactions, a property that has been exploited in the design of self-healing materials.

Novel Synthetic Routes and Process Intensification for Efficient Production

The efficient synthesis of this compound is paramount for its widespread application. While traditional synthetic methods exist, future research is geared towards developing more sustainable and economically viable production routes through novel synthetic strategies and process intensification.

One promising avenue is the advancement of acid-mediated cyclization reactions. Research has shown that related compounds, such as 2-amino-4-methyl-5-phenylfuran-3-carbonitrile, can be synthesized efficiently through the cyclization of precursors like 3-benzoyl-2-cyanobutyronitrile using acids like trifluoroacetic acid (TFA). clockss.org This approach offers mild reaction conditions and the potential for accessing a variety of functionalized furanonitriles. clockss.org Future work could focus on adapting and optimizing these conditions specifically for this compound, potentially exploring a range of Lewis and Brønsted acids to improve yield and selectivity.

Process intensification represents a paradigm shift from traditional batch processing to more efficient continuous flow manufacturing. frontiersin.org Technologies such as microreactors and continuous stirred-tank reactors (CSTRs) offer superior heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for automation and in-line monitoring. frontiersin.orgcetjournal.it For the synthesis of this compound, transitioning to a continuous flow process could significantly reduce reaction times and solvent usage. cetjournal.it For instance, the transformation of lengthy batch reactions into rapid thermal flow reactions has been demonstrated in the synthesis of other heterocyclic compounds. chemrxiv.org

Furthermore, the use of alternative energy sources to drive the synthesis is a key area of future research. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, sometimes by orders of magnitude, compared to conventional heating. frontiersin.org The application of microwave irradiation to the synthesis of this compound could lead to significantly higher throughput. frontiersin.org Similarly, technologies like hydrodynamic cavitation and plasma reactors, while less conventional, offer unique reaction environments that could unlock novel synthetic pathways or improve the efficiency of existing ones. frontiersin.org

Catalysis also plays a pivotal role. The development of highly efficient and recyclable catalysts is crucial for sustainable production. Research into the catalytic transformation of biomass-derived furfural (B47365) into 2-methylfuran (B129897) (2-MF) highlights the potential of metal catalysts, such as cobalt-based systems, in furan chemistry. rsc.orgresearchgate.net Future investigations could explore the use of tailored heterogeneous or homogeneous catalysts for the one-pot synthesis of this compound from readily available starting materials, which would streamline the production process and minimize waste.

| Technology | Potential Advantage for this compound Production |

| Continuous Flow Chemistry | Improved safety, better heat/mass transfer, reduced reaction times, automation. frontiersin.orgcetjournal.it |

| Microwave-Assisted Synthesis | Dramatic rate enhancement, potential for higher yields and purity. frontiersin.org |

| Novel Catalysis | Increased efficiency, selectivity, and sustainability; potential for one-pot syntheses. rsc.orgresearchgate.net |

| Alternative Energy Sources | Access to unique reaction pathways and enhanced kinetics (e.g., ultrasound, plasma). frontiersin.org |

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound, featuring a substituted furan ring and a nitrile group, offers a rich landscape for exploring novel reactivity. While the individual reactivities of furans and nitriles are well-documented, their interplay within this specific molecule could lead to unique chemical transformations.

Future research will likely focus on the furan ring as a versatile diene in cycloaddition reactions. The electron-donating methyl group and the electron-withdrawing nitrile group can influence the regioselectivity and stereoselectivity of Diels-Alder reactions, opening pathways to complex polycyclic structures. Moreover, the furan core can be a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions. For instance, oxidation of the furan ring can lead to the formation of furanones, which are valuable intermediates in organic synthesis.

The nitrile group is another key functional handle for derivatization. Its hydrolysis can yield the corresponding carboxylic acid, 2-methyl-5-phenylfuran-3-carboxylic acid, which possesses its own interesting biological and chemical properties. The nitrile can also be reduced to an amine or undergo addition reactions with organometallic reagents to form ketones. A particularly interesting area for future exploration is the intramolecular cyclization involving the nitrile group and a substituent introduced at the methyl or phenyl group, potentially leading to novel fused heterocyclic systems. The synthesis of coumarin-fused five-membered aromatic heterocycles provides a template for such investigations. mdpi.com

The combination of the furan and nitrile functionalities also presents opportunities for tandem reactions, where multiple transformations occur in a single synthetic operation. This approach is highly efficient and aligns with the principles of green chemistry. For example, a reaction sequence could be designed where the furan ring first undergoes an electrophilic substitution, followed by a cyclization involving the nitrile group.

| Functional Group | Potential Reaction Type | Potential Products |

| Furan Ring | Diels-Alder Cycloaddition | Complex polycyclic compounds |

| Oxidation | Furanones | |

| Electrophilic Substitution | Substituted furan derivatives | |

| Nitrile Group | Hydrolysis | Carboxylic acids |

| Reduction | Primary amines | |

| Addition of Organometallics | Ketones | |

| Combined Reactivity | Intramolecular Cyclization | Fused heterocyclic systems mdpi.com |

| Tandem Reactions | Complex molecules in a single step |

Interdisciplinary Research Perspectives

The unique structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly in medicinal chemistry and materials science.

In medicinal chemistry, furan-containing compounds have a long history of biological activity. The related compound, 2-methyl-5-phenylfuran-3-carboxylic acid, has been investigated for its potential as an anticancer and antimicrobial agent. This suggests that this compound itself, or its derivatives, could serve as a starting point for the design and synthesis of new therapeutic agents. The nitrile group can act as a bioisostere for other functional groups or be a key pharmacophoric element. Future research could involve the synthesis of a library of compounds based on the this compound core and their subsequent screening for various biological activities, including but not limited to, anticancer, antiviral, and antibacterial properties. The synthesis of other complex heterocyclic structures with known biological activities, such as pyrano[3,2-c]pyrans, often involves nitrile-containing precursors, highlighting the utility of this functional group in drug discovery. researchgate.net

In the field of materials science, conjugated organic molecules are of great interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound structure contains both electron-rich (furan, phenyl) and electron-poor (nitrile) components, which could impart interesting photophysical properties. By extending the conjugation through polymerization or by incorporating it into larger molecular architectures, it may be possible to create novel materials with tailored electronic and optical properties. The study of related compounds like 5-fluoro-2-methyl-3-(3-methyl-phenyl-sulfonyl)-1-benzofuran, where intermolecular π-π interactions dictate the crystal packing, provides a basis for understanding how this compound might self-assemble in the solid state, a crucial aspect for material performance. nih.gov

The versatility of the furan and nitrile groups also allows for the post-functionalization of polymers and surfaces, enabling the creation of materials with specific properties, such as altered hydrophobicity, conductivity, or biological compatibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-5-Phenyl-3-Furonitrile, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving nitrile precursors. For example, furan derivatives can undergo substitution reactions with aryl halides in the presence of palladium catalysts. Yield optimization depends on reaction temperature (120–150°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Side reactions, such as over-alkylation, can be mitigated by controlling reaction time and using excess nitrile precursors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H NMR reveals proton environments; the furan ring protons typically resonate at δ 6.5–7.5 ppm, while aromatic protons from the phenyl group appear at δ 7.0–7.8 ppm. C NMR identifies nitrile carbons (~110–120 ppm) and furan/phenyl carbons .

- IR Spectroscopy : A strong absorption band near 2220 cm confirms the presence of the nitrile group. Additional peaks at 1600–1500 cm correspond to C=C stretching in the aromatic rings .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store the compound in airtight containers away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound across different studies?

- Methodological Answer : Contradictions in NMR or IR data may arise from solvent effects, impurities, or tautomeric equilibria. To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Compare experimental data with computational simulations (e.g., DFT-based chemical shift predictions) to validate structural assignments .

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311++G(d,p) basis sets can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These studies reveal electron-withdrawing effects of the nitrile group and conjugation within the furan-phenyl system, which influence reactivity in catalytic applications .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against Gram-positive/negative bacteria).

- Molecular docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to predict binding affinities.

- SAR studies : Modify substituents on the phenyl or furan rings to correlate structural changes with activity trends .

Data Analysis and Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC-UV at 254 nm, using a C18 column and acetonitrile/water mobile phase.

- Calculate half-life () using first-order kinetics. Stability is typically highest in neutral pH due to reduced hydrolysis of the nitrile group .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.